2-Methoxy-6-(trifluoromethyl)benzenesulfonamide
Description
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a trifluoromethyl (-CF₃) group at position 4. This compound is structurally related to agrochemicals and pharmaceuticals, where sulfonamides are known for their roles as enzyme inhibitors or receptor modulators. Its physicochemical properties, such as solubility and metabolic stability, are influenced by the electron-withdrawing trifluoromethyl group and the steric effects of the methoxy substituent .
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-6-4-2-3-5(8(9,10)11)7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
MOEOOIJBKOJWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-methoxy-6-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and in coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmaceutical Analogues
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide):
- Key Differences : Replaces the methoxy and trifluoromethyl groups with a pyrazole ring and para-methylphenyl group.
- Activity : COX-2 inhibitor used as an anti-inflammatory drug. The pyrazole ring is critical for selective COX-2 binding .
- Physicochemical Impact : Reduced polarity compared to 2-methoxy derivatives, improving oral bioavailability .
- NLRP3 Inflammasome Inhibitors (e.g., N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide): Key Differences: Incorporates a diazirine ring for photoaffinity labeling. Activity: Inhibits NLRP3 inflammasome, relevant in inflammatory diseases. The trifluoromethyl group stabilizes the diazirine ring .
Positional and Functional Group Isomers
- 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1620-76-4): Key Differences: Trifluoromethoxy (-OCF₃) group at position 4 instead of methoxy at position 2.
2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3):
Physicochemical Properties
- Melting Point : While direct data for 2-methoxy-6-(trifluoromethyl)benzenesulfonamide is unavailable, its carboxylic acid analogue (2-methoxy-6-(trifluoromethyl)benzoic acid) melts at 131–134°C . The sulfonamide group likely reduces melting point due to decreased hydrogen bonding compared to carboxylic acids.
- Solubility : The trifluoromethyl group enhances hydrophobicity, but the sulfonamide moiety introduces polarity, balancing solubility in organic and aqueous media .
Biological Activity
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide structure with a methoxy group and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 253.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Research indicates that 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide acts primarily as an enzyme inhibitor , particularly in anti-inflammatory and anticancer contexts. The unique interactions facilitated by the trifluoromethyl group allow for enhanced efficacy when compared to non-fluorinated analogs.
The compound's mechanism involves:
- Inhibition of Carbonic Anhydrases (CAs) : Studies have shown that structural modifications in similar compounds can lead to selective inhibition of different isoforms of human carbonic anhydrases, which are critical in various physiological processes .
- Interaction with Biological Targets : The lipophilicity conferred by the trifluoromethyl group significantly affects the binding affinity to enzymes and receptors involved in disease pathways.
Enzyme Inhibition
- Anti-inflammatory Activity : 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through its action on specific enzymes that regulate cell growth and survival.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique potency of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Tolylsulfonamide | Contains a tolyl group instead of methoxy | Often used in herbicides |
| N-(5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-methoxy-6-(trifluoromethyl)benzenesulfonamide | Incorporates a triazole moiety | Potentially enhanced bioactivity due to triazole |
| 4-Fluoro-3-methoxybenzenesulfonamide | Fluoro and methoxy substituents | Less lipophilic than trifluoromethyl analogs |
This table highlights that the trifluoromethyl substitution significantly enhances the biological activity compared to other sulfonamides.
Case Studies
Several studies have documented the biological effects of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide:
- In Vitro Studies : In vitro assays demonstrated its ability to inhibit specific carbonic anhydrase isoforms, leading to reduced tumor cell proliferation rates in various cancer cell lines.
- Animal Models : Preclinical studies using animal models have shown promising results in reducing inflammation and tumor growth, supporting its potential application in therapeutic settings .
Q & A
Basic: How can the synthesis of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide be optimized for high yield and purity?
Answer:
- Stepwise Substitution Reactions : Begin with a substituted benzenesulfonyl chloride precursor (e.g., 2-fluorobenzenesulfonyl chloride) and perform methoxy and trifluoromethyl group introductions under controlled conditions. Use triethylamine (EtN) as a base to facilitate nucleophilic substitutions .
- Purification : Employ column chromatography with silica gel and solvents like dichloromethane or ethyl acetate to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) .
- Yield Optimization : Adjust reaction time (e.g., 48–72 hours) and temperature (room temperature to 60°C) based on intermediate stability. Use inert atmospheres (N) to prevent oxidation of sensitive groups .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm substituent positions and purity. For example, the methoxy group (-OCH) typically appears as a singlet near δ 3.8–4.0 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify sulfonamide (-SONH) stretches at ~1350 cm and ~1150 cm .
Advanced: How can X-ray crystallography resolve the molecular structure of this compound, and what software is suitable?
Answer:
- Crystallization : Grow single crystals via slow evaporation in solvents like THF or ethanol. Ensure high purity (>95%) to avoid lattice defects .
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement software like SHELXL (open-source) is ideal for small-molecule structures. SHELX programs are robust for handling twinned data and high-resolution datasets .
- Validation : Check R-factors (<5%) and electron density maps for positional accuracy of trifluoromethyl and methoxy groups .
Advanced: How to design experiments to evaluate enzyme inhibition potential (e.g., COX-2 or NLRP3 inflammasome)?
Answer:
- In Vitro Assays : Use recombinant enzymes (e.g., COX-2) with substrate analogs (e.g., arachidonic acid). Measure IC values via fluorescence or colorimetric assays (e.g., prostaglandin quantification) .
- Cell-Based Studies : Treat macrophage cell lines with the compound and quantify IL-6 or TNF-α secretion via ELISA. Compare with positive controls like celecoxib (a sulfonamide-based COX-2 inhibitor) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
- Variable Control : Ensure consistent assay conditions (e.g., cell line, serum concentration, incubation time). For example, IL-6 mRNA expression may vary due to differences in LPS stimulation protocols .
- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out batch-to-batch impurities .
- Meta-Analysis : Compare substituent effects. For instance, replacing the trifluoromethyl group with -Cl or -CFO may alter binding affinities .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at the 6-position. Compare IC values to identify pharmacophores .
- Bioisosteric Replacement : Replace the sulfonamide group with carbamate or urea to assess solubility and binding interactions .
- Crystallographic Data : Use X-ray structures to correlate substituent positioning with enzyme active-site interactions (e.g., hydrogen bonding with COX-2 Arg513) .
Basic: What are key stability and solubility considerations for formulation in biological assays?
Answer:
- Solubility Screening : Test in DMSO (stock solutions) and dilute in PBS or cell culture media (<1% DMSO final concentration). Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Stability : Store lyophilized powder at -20°C. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) for 48 hours .
Advanced: How to troubleshoot low yields in the sulfonamide substitution step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
